molecular formula C10H13NO4S B1378483 Benzyl 3-sulfamoylpropanoate CAS No. 1394738-31-8

Benzyl 3-sulfamoylpropanoate

Cat. No.: B1378483
CAS No.: 1394738-31-8
M. Wt: 243.28 g/mol
InChI Key: AJSGWPZFURVXCO-UHFFFAOYSA-N
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Description

Benzyl 3-sulfamoylpropanoate is a compound with the molecular weight of 243.28 . It is a white or off-white crystalline solid.


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14) .

Scientific Research Applications

Chemical Synthesis and Material Science

Benzyl 3-sulfamoylpropanoate and related compounds find applications in chemical synthesis, particularly in the development of new methodologies for producing complex molecules. For example, research has demonstrated the effectiveness of sulfamoyl carbamates and sulfamide derivatives, synthesized from reactions involving benzyl amines, in inhibiting carbonic anhydrase enzymes, highlighting their potential in designing inhibitors for therapeutic targets (Göksu et al., 2014). Similarly, this compound derivatives have been explored for their catalytic properties in the synthesis of highly substituted imidazoles, demonstrating the utility of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst in solvent-free conditions, thus contributing to the green chemistry field (Niknam et al., 2011).

Environmental Microbiology

In the realm of environmental microbiology, derivatives of this compound have been investigated for their roles in the metabolic pathways of microbial consortia capable of degrading pollutants. This includes studies identifying intermediates in the degradation of benzene by sulfidogenic consortia, with benzoate identified as a metabolite, suggesting a potential role of related sulfamoyl compounds in environmental bioremediation processes (Phelps et al., 2001).

Catalysis and Reaction Mechanisms

Research on catalysis and reaction mechanisms has also benefitted from the study of this compound and its analogs. For instance, the synthesis of phenyl benzoate using sulfamic acid as a catalyst was studied, providing insights into esterification processes and the influence of various factors on reaction efficiency. This research contributes to the understanding of catalyzed reactions and the optimization of synthetic pathways for industrial applications (Sun Li-hui, 2008).

Properties

IUPAC Name

benzyl 3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGWPZFURVXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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